Ethyl cyclopropanecarboximidate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl cyclopropanecarboximidate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-2-8-6(7)5-3-4-5/h5,7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIZBBMJRKKKMKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)C1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80561225 | |
| Record name | Ethyl cyclopropanecarboximidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80561225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52186-76-2 | |
| Record name | Ethyl cyclopropanecarboximidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80561225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations of Reactions Involving Ethyl Cyclopropanecarboximidate
Mechanistic Role as a Carbodiimide Reagent in Carboxyl Group Activation
While ethyl cyclopropanecarboximidate is structurally an imidate, its reactivity can be compared to that of carbodiimides, which are widely used as coupling agents in organic synthesis. Carbodiimides, such as dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are considered zero-length crosslinkers that activate carboxylic acids for direct reaction with primary amines to form amide bonds. thermofisher.com The activation process does not incorporate any part of the carbodiimide into the final product. thermofisher.com
The general mechanism begins with the reaction of a carboxylic acid with the carbodiimide. peptide.comwikipedia.org This reaction forms a highly reactive O-acylisourea intermediate, which effectively activates the carboxyl group. peptide.comwikipedia.orgfiveable.meresearchgate.net This intermediate is susceptible to nucleophilic attack, facilitating the subsequent formation of an amide or ester bond. fiveable.me The water-soluble carbodiimide EDC is particularly popular for cross-linking proteins and activating carboxylic acids for reactions with amine-containing ligands. nih.gov The reaction with EDC is often performed in a specific pH range, typically between 3.5 and 4.5, to enable the reaction with carboxyl groups. nih.gov
Detailed Analysis of O-Acylisourea Intermediate Formation and Amide Bond Synthesis
The formation of the O-acylisourea intermediate is the pivotal step in carbodiimide-mediated amide bond synthesis. peptide.comwikipedia.orgfiveable.me Following the activation of a carboxylic acid by a carbodiimide like EDC or DCC, the O-acylisourea intermediate is generated. thermofisher.comfiveable.me This intermediate is highly reactive and serves as the primary substrate for the subsequent nucleophilic attack. fiveable.me
The fate of the O-acylisourea intermediate can follow several pathways, as summarized in the table below:
| Pathway | Reactant | Product | Description |
| Amide Formation | Primary Amine | Amide and Urea byproduct | The primary amine attacks the activated carbonyl carbon of the O-acylisourea, leading to the formation of the desired amide bond and a soluble urea derivative. thermofisher.compeptide.comwikipedia.org |
| Anhydride Formation | A second molecule of carboxylic acid | Symmetrical Acid Anhydride | The O-acylisourea can react with another carboxylic acid molecule to form an acid anhydride, which can then react with an amine to form the amide. peptide.comwikipedia.orgrsc.org |
| N-Acylurea Formation | Intramolecular Rearrangement | N-Acylurea | In a slower side reaction, particularly in the presence of excess carbodiimide, the O-acylisourea can rearrange to a stable and unreactive N-acylurea. peptide.comnih.govnih.gov |
| Hydrolysis | Water | Carboxylic Acid and Urea byproduct | In aqueous solutions, the unstable O-acylisourea intermediate can be hydrolyzed, which regenerates the original carboxylic acid and consumes the carbodiimide. thermofisher.comrsc.org |
To improve reaction efficiency and the stability of the activated species, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is often included in EDC coupling protocols. thermofisher.com EDC couples NHS to the carboxyl group, forming a more stable NHS ester that can then efficiently react with primary amines to form the amide bond. thermofisher.comrsc.org
Nucleophilic Substitution Reactivity at the Carbimidate Moiety
The carbimidate moiety, characterized by the R-C(=NR')-OR'' functional group, possesses an electrophilic carbon atom that is susceptible to nucleophilic attack. This reactivity is analogous to that of other carbonyl and iminyl compounds. The carbon atom is double-bonded to nitrogen and single-bonded to oxygen, both of which are electronegative atoms that withdraw electron density, rendering the carbon electropositive.
A nucleophilic substitution reaction at the carbimidate carbon would typically proceed through a two-step mechanism:
Nucleophilic Attack: A nucleophile attacks the electrophilic carbon of the C=N bond, breaking the pi-bond and forming a tetrahedral intermediate.
Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming a double bond (often C=O if the nucleophile is water or hydroxide) and eliminating one of the substituents on the carbon as a leaving group.
The specific products depend on the nucleophile and reaction conditions. For example, hydrolysis with water would likely yield a carboxylic acid ester and an amine, while reaction with an amine could potentially lead to the formation of an amidine. The efficiency of the reaction is influenced by the strength of the nucleophile and the stability of the leaving group.
Cyclization Reactions and Heterocyclic Compound Formation Pathways
Cyclopropane (B1198618) derivatives, including those functionalized with an imidate group like this compound, are valuable precursors for the synthesis of heterocyclic compounds. researchgate.net The inherent ring strain in the cyclopropane ring serves as a driving force for a variety of ring-opening and cyclization reactions. researchgate.net
Reactions involving activated cyclopropanes, such as those with electron-withdrawing groups, can proceed via ring-opening when treated with nucleophiles or electrophiles. researchgate.netdntb.gov.ua The resulting open-chain intermediate can then undergo intramolecular cyclization to form various carbo- and heterocycles. researchgate.netcolab.ws The this compound molecule contains several reactive sites: the strained three-membered ring and the imidate functional group. This allows for diverse synthetic pathways. For instance, a reaction could be initiated by the ring-opening of the cyclopropane, followed by an intramolecular attack from the nitrogen or oxygen of the imidate group (or a derivative thereof) to form a new heterocyclic ring. These methodologies have been successfully employed to synthesize a wide range of oxygen-, nitrogen-, and sulfur-containing heterocyclic compounds. researchgate.net
Influence of Cyclopropane Ring Strain on Reaction Pathways and Stereochemistry
The significant ring strain of the cyclopropane ring is a dominant factor governing the chemical reactivity of molecules like this compound. researchgate.net This strain, arising from bond angles compressed to 60° from the ideal 109.5° for sp³-hybridized carbon, makes the ring susceptible to cleavage under relatively mild conditions. This stored energy acts as a thermodynamic driving force for ring-opening reactions, effectively serving as a "trigger" for diverse chemical transformations. researchgate.net
Cyclopropanes bearing an electron-accepting group, such as a carboximidate, are classified as electrophilic or activated cyclopropanes. researchgate.netdntb.gov.ua This polarization enhances their reactivity towards nucleophiles, which can attack one of the ring carbons, leading to a ring-opened intermediate. The regioselectivity of this attack is often controlled by both steric and electronic factors. Furthermore, the stereochemistry of the substituents on the cyclopropane ring can direct the stereochemical outcome of the ring-opening process, which can proceed in a stereospecific manner. This allows for the transfer of stereochemical information from the cyclopropane precursor to the final product.
Stereochemical Control and Asymmetric Induction in this compound Transformations
Achieving stereochemical control in reactions involving cyclopropane derivatives is a central goal in modern organic synthesis. scispace.comdntb.gov.ua Asymmetric cyclopropanation reactions, often employing chiral copper or other transition metal catalysts, can produce optically active cyclopropanes with high enantiomeric excess (e.e.). scispace.comresearchgate.net For a molecule like this compound, if synthesized in an enantiomerically enriched form, the inherent chirality of the cyclopropane ring can exert significant influence on subsequent transformations.
This influence, known as substrate-controlled diastereoselection, arises because the existing stereocenters on the ring can block or favor certain trajectories of attack on the reactive sites of the molecule, such as the carbimidate carbon. This can lead to the preferential formation of one diastereomer over another.
Alternatively, asymmetric induction can be achieved through reagent control, where a chiral reagent or catalyst is used to differentiate between enantiotopic faces or reactive groups of the achiral this compound substrate. The choice of chiral ligands, metal catalysts, and reaction conditions can be optimized to achieve high levels of stereoselectivity in transformations such as nucleophilic additions to the imidate or reactions involving the cyclopropane ring itself. scispace.com
Sophisticated Applications of Ethyl Cyclopropanecarboximidate in Complex Organic Synthesis
Utilization in the Synthesis of Diverse Heterocyclic Systems
The ethyl cyclopropanecarboximidate moiety is a valuable precursor for the synthesis of a wide array of nitrogen-containing heterocycles. The imidate functional group can be considered a masked amide and can react with various dinucleophiles to form five- or six-membered rings. For instance, reaction with hydrazine (B178648) derivatives can yield pyrazoles, while reaction with hydroxylamine (B1172632) can produce isoxazoles.
Furthermore, the strained cyclopropane (B1198618) ring can participate in ring-opening reactions, providing a pathway to more complex heterocyclic structures. Under thermal or catalytic conditions, the ring can open to form a 1,3-dipole, which can then undergo cycloaddition reactions. A notable application involves the domino ring-opening/cyclization/retro-Mannich reaction of cyclopropyl (B3062369) ketones with aryl 1,2-diamines to produce benzimidazoles. researchgate.net A similar strategy could be envisioned for this compound, where the imidate functionality would direct the cyclization to form substituted benzimidazoles, which are prevalent in many bioactive and natural products. researchgate.net
Multicomponent reactions (MCRs) offer an efficient route to complex molecules, and cyclopropane derivatives are valuable substrates. mdpi.com The imidate functionality of this compound could enable its participation in novel MCRs to generate libraries of diverse heterocyclic compounds.
Application in the Construction of Biologically Relevant Organic Molecules
The cyclopropane motif is a privileged structure in medicinal chemistry, present in numerous natural products and pharmaceuticals. researchgate.netnih.gov It can enhance metabolic stability, improve receptor affinity, and provide conformational rigidity. nih.gov Compounds containing this ring have shown a wide range of biological activities, including antibacterial, antifungal, antiviral, and antitumor properties. nih.gov this compound serves as a valuable starting material for introducing this key structural unit.
The synthesis of bioactive molecules often requires the installation of specific functional groups with precise stereochemistry. Chemoenzymatic strategies, which combine the selectivity of enzymes with the versatility of chemical synthesis, have emerged as a powerful tool. nsf.govacs.orgnih.gov For example, engineered enzymes have been used for the highly diastereo- and enantioselective construction of cyclopropyl ketones. acs.orgnih.gov These enzymatic methods could be adapted for the synthesis of chiral precursors to this compound, thereby providing access to enantiomerically pure, biologically active molecules. Cyclopropyl nucleoside analogues, for instance, have been synthesized with high efficiency and stereoselectivity via catalytic asymmetric reactions. nih.gov
Recent research has focused on creating libraries of diverse cyclopropane-containing scaffolds for drug discovery. nih.govnih.gov this compound, with its readily transformable imidate group, is an ideal candidate for such diversity-oriented syntheses, allowing for the rapid generation of novel compounds for biological screening. nsf.gov
| Bioactive Molecule Class | Potential Synthetic Utility of this compound | Reference |
| Antifungal Agents | Serves as a scaffold for derivatives targeting key fungal enzymes like sterol 14-α demethylase (CYP51). | nih.gov |
| Antibacterial Agents | The cyclopropane ring can be incorporated into amide derivatives showing activity against pathogens like Staphylococcus aureus and Escherichia coli. | nih.gov |
| Antiviral Nucleosides | Acts as a precursor for chiral cyclopropyl purine (B94841) nucleoside analogues. | nih.gov |
| Anticancer Compounds | The cyclopropenone skeleton, a related structure, is found in compounds active against melanoma and breast cancer. | nih.gov |
Strategies for Bioconjugation Employing this compound
Bioconjugation, the covalent linking of molecules to biomacromolecules like proteins or nucleic acids, is essential for developing diagnostics, therapeutics, and research tools. bionordika.finih.gov Ethyl imidates, such as ethyl acetimidate, are classic reagents for modifying proteins. They react specifically with primary amino groups, such as the ε-amino group of lysine (B10760008) residues, under mild physiological conditions to form stable amidine linkages. This reaction preserves the positive charge of the original amine, which is often crucial for maintaining protein structure and function.
This compound can be employed as a bioconjugation reagent in a similar manner. By reacting it with a protein, the cyclopropane moiety can be attached to the protein surface. This "cyclopropanylation" of proteins could be used to:
Introduce a stable, rigid scaffold: The cyclopropane ring can act as a unique linker or spacer.
Attach reporter molecules: A fluorescent dye or other tag could be appended to the cyclopropane ring before or after conjugation.
Modulate biological activity: The introduction of the lipophilic cyclopropane group could alter the pharmacokinetic properties of a protein therapeutic. bionordika.fi
The process typically involves incubating the protein with the imidate reagent at a controlled pH (usually between 8 and 10) and temperature. The resulting amidine bond is stable, making this a robust method for protein modification. youtube.com
| Bioconjugation Parameter | Description |
| Target Functional Group | Primary amines (e.g., lysine residues on proteins, 5'-amino modified oligonucleotides). google.comnih.gov |
| Reaction Product | Amidine linkage, which is positively charged at physiological pH. |
| Key Reaction Conditions | Mild pH (8-10), aqueous buffer, room temperature. |
| Primary Advantage | Preserves the charge of the modified amino group, minimizing protein denaturation. |
Generation of Advanced Synthons for Polycyclic and Stereodefined Targets
The true synthetic power of this compound is realized when it is used as an advanced synthon—a molecular fragment designed for the construction of more complex structures. The combination of the strained ring and the versatile imidate allows for a variety of strategic transformations.
The cyclopropane ring can act as a "latent" 1,3-dicarbonyl equivalent. Through ring-opening reactions initiated by nucleophiles or Lewis acids, the three-membered ring can be cleaved to reveal a linear carbon chain, which can then be manipulated to form larger rings or polycyclic systems. For example, the ring-opening of cyclopropyl ketones has been used to access chiral benzimidazole-substituted cycloheptene (B1346976) derivatives. researchgate.net This strategy highlights how the cyclopropane unit can serve as a linchpin in the assembly of complex carbocyclic and heterocyclic frameworks.
Furthermore, the imidate group can be converted into a wide range of other functionalities. Hydrolysis yields the corresponding amide or carboxylic acid, reduction provides the amine, and reaction with organometallic reagents can lead to ketones. This functional group interconversion, combined with the unique reactivity of the cyclopropane ring, makes this compound a powerful tool for building stereodefined targets.
Asymmetric Synthesis of Chiral Compounds Using this compound Derivatives
The creation of single-enantiomer drugs and bioactive molecules is a cornerstone of modern organic synthesis. numberanalytics.com The asymmetric synthesis of chiral cyclopropanes is a well-developed field, and these methods can be applied to produce enantiomerically enriched derivatives of this compound. mdpi.com
Stereoselectivity can be achieved during the formation of the cyclopropane ring itself. One of the most powerful methods is the transition-metal-catalyzed cyclopropanation of an alkene with a diazo compound. Chiral rhodium organic-chemistry.org and copper catalysts are particularly effective in this transformation, often providing high levels of both diastereoselectivity and enantioselectivity.
For example, a chiral rhodium(III) complex has been used to catalyze the reaction of sulfoxonium ylides with β,γ-unsaturated ketoesters to give optically pure 1,2,3-trisubstituted cyclopropanes with excellent enantiomeric excess (ee) and diastereomeric ratios (dr). organic-chemistry.org A similar catalytic system could be employed using a diazo reagent and an appropriate alkene precursor to generate a chiral cyclopropyl ester, which could then be converted to the target imidate.
An alternative and highly reliable strategy involves the use of chiral auxiliaries. numberanalytics.com A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed.
In the context of this compound, a chiral alcohol could be used to form a chiral cyclopropanecarboxylate (B1236923) ester. The bulky, stereochemically defined environment of the auxiliary would then direct the facial selectivity of a subsequent reaction, such as a cyclopropanation.
Alternatively, chiral organocatalysts can be employed. Chiral cyclopropenimines, for instance, have been used as highly effective organo-superbase catalysts for asymmetric Michael additions, achieving excellent yields and stereoselectivities (up to >99:1 dr and 98% ee). nih.gov Similarly, chiral phosphoric acids and cinchona alkaloids have proven effective in promoting various asymmetric transformations leading to chiral cyclopropane structures. nih.govmdpi.com These catalytic approaches offer a direct and atom-economical route to enantioenriched cyclopropane building blocks.
| Asymmetric Strategy | Description | Typical Outcome | Reference |
| Chiral Metal Catalysis | Use of a chiral transition metal complex (e.g., Rh, Cu) to catalyze cyclopropanation. | High diastereo- and enantioselectivity (up to 99% ee). | organic-chemistry.org |
| Chiral Auxiliaries | Temporary attachment of a chiral group to the substrate to direct a stereoselective reaction. | Predictable and high levels of stereocontrol. | numberanalytics.com |
| Organocatalysis | Use of small, chiral organic molecules (e.g., cyclopropenimines, alkaloids) as catalysts. | Excellent yields and stereoselectivities (up to 98% ee). | nih.gov |
| Biocatalysis (Enzymes) | Engineered enzymes (e.g., myoglobin (B1173299) variants) catalyze stereoselective cyclopropanation. | High diastereo- and enantioselectivity, environmentally friendly conditions. | acs.orgnih.gov |
Catalytic Transformations Mediated by or Involving this compound Derivatives
The strategic incorporation of this compound moieties into organic molecules opens up new avenues for catalytic transformations, leveraging the inherent strain of the three-membered ring and the coordinating ability of the imidate group.
Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the efficient and selective formation of carbon-carbon and carbon-heteroatom bonds. acs.org In this context, derivatives of this compound are poised to serve as valuable substrates, with the imidate or related amide functionalities acting as directing groups to guide the catalyst to specific C-H bonds. While direct experimental data on this compound as a directing group is limited, the analogous reactivity of cyclopropanecarboxamides provides a strong precedent for this application.
The amide group, particularly the N-methoxy amide, has been successfully employed as a directing group in rhodium(III)-catalyzed C(sp²)–H activation. nih.gov This suggests that the N-alkoxyimidate functionality of an this compound derivative could similarly chelate to a transition metal center, facilitating the activation of a proximal C-H bond on the cyclopropane ring. The inherent ring strain of the cyclopropane would make the C-H bonds more susceptible to activation. wikipedia.org
Palladium-catalyzed C-H arylation of cyclopropanes has been achieved using a picolinamide (B142947) auxiliary, which acts as a bidentate directing group. acs.org This reaction proceeds to give cis-substituted cyclopropylpicolinamides, demonstrating the utility of directing groups in controlling both regioselectivity and stereoselectivity. It is conceivable that a strategically modified this compound derivative, incorporating a chelating moiety, could direct similar transformations.
Rhodium-catalyzed enantioselective silylation of cyclopropyl C-H bonds has been reported using a directing group derived from a cyclopropylmethanol. nih.gov This highlights the potential for functionalizing the strained ring system with high levels of stereocontrol. The development of chiral ligands for such transformations is crucial. nih.gov
| Catalyst System | Directing Group | Coupling Partner | Product | Reference |
| [Rh(cod)Cl]₂ / (S)-DTBM-SEGPHOS | Hydrosilyl ether | Intramolecular | Silylated cyclopropane | nih.gov |
| Pd(OAc)₂ | Picolinamide | Aryl iodide | cis-Arylated cyclopropane | acs.org |
| [RhCp*Cl₂]₂ | N-methoxy amide | Alkyne | Annulated product | nih.gov |
This table presents data for analogous cyclopropane derivatives to illustrate the potential of this compound in similar transformations.
Photocatalysis and electrocatalysis offer green and efficient alternatives to traditional synthetic methods, often enabling unique bond formations under mild conditions. nih.govyoutube.com The cyclopropane ring can participate in these transformations through ring-opening or by influencing the reactivity of adjacent functional groups.
Photoredox-driven ring-opening of arylcyclopropanes has been demonstrated for the formation of C(sp³)–heteroatom bonds. nih.gov This process involves the single-electron oxidation of the aryl group, leading to a radical cation intermediate that undergoes nucleophilic attack and ring-opening. While this example leads to C-heteroatom bonds, it establishes a key principle: the cyclopropane ring can be activated under photocatalytic conditions. It is plausible that by altering the reaction conditions and the nature of the coupling partner, a similar strategy could be employed for C-C bond formation. For instance, a radical generated from another substrate could add to the activated cyclopropane ring.
Asymmetric [3+2] photocycloadditions of aryl cyclopropyl ketones have been developed to construct densely functionalized cyclopentanes. nih.gov This reaction demonstrates that the cyclopropyl group can be a key component in photochemically-driven C-C bond-forming cycloadditions. Derivatives of this compound bearing a suitable chromophore could potentially undergo similar cycloaddition reactions.
Electrocatalytic methods for the synthesis of cyclopropanes through the dehydrogenative annulation of active methylene (B1212753) compounds and arylalkenes have been reported. xmu.edu.cn This indicates that electrochemical methods can be employed for the construction of the cyclopropane ring itself. Conversely, the cyclopropane ring in a derivative of this compound could be susceptible to electrochemically induced ring-opening or functionalization, particularly if the substrate is designed to have a favorable redox potential.
| Reaction Type | Catalyst/Conditions | Substrate Type | Key Transformation | Reference |
| Photoredox Ring-Opening | Ir(ppy)₂(dtbbpy)PF₆ / Blue LED | Arylcyclopropane | C-C bond cleavage, C-heteroatom bond formation | nih.gov |
| Asymmetric [3+2] Photocycloaddition | Chiral Lewis Acid / Visible Light | Aryl cyclopropyl ketone | Enantioselective cyclopentane (B165970) synthesis | nih.gov |
| Electrocatalytic Cyclopropanation | Cobalt catalyst / Electrolysis | Active methylene compound + Alkene | Intermolecular dehydrogenative annulation | xmu.edu.cn |
This table showcases the reactivity of cyclopropane derivatives under photocatalytic and electrocatalytic conditions, suggesting potential pathways for this compound derivatives.
Synergistic catalysis, where two or more catalytic cycles operate in concert to achieve a transformation that is not possible with either catalyst alone, represents a frontier in organic synthesis. youtube.com This approach allows for the activation of multiple unreactive substrates to form complex products in a single step.
While specific examples of synergistic catalysis involving this compound are not yet reported, the principles of this field suggest exciting possibilities. For instance, a synergistic system could be designed to combine transition-metal-catalyzed C-H activation with photocatalysis. In such a hypothetical scenario, a transition metal catalyst could activate a C-H bond of the cyclopropane ring in an this compound derivative, forming a metallacyclic intermediate. Simultaneously, a photocatalyst, upon irradiation, could generate a carbon-centered radical from a suitable precursor. The radical could then be trapped by the metallacyclic intermediate, leading to a C-C coupled product after reductive elimination. This would allow for the direct and selective coupling of two unactivated starting materials.
Another potential synergistic system could involve the combination of a Lewis acid catalyst to activate the imidate group of this compound, making the cyclopropane ring more susceptible to attack, and a transition metal catalyst to mediate a cross-coupling reaction at a different site of the molecule. The development of such multi-catalyst systems is a challenging but highly rewarding area of research that could unlock novel synthetic pathways for the construction of complex molecules from simple precursors.
Advanced Spectroscopic Characterization and Analytical Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
The ¹H NMR spectrum of Ethyl cyclopropanecarboximidate is predicted to exhibit distinct signals corresponding to the ethyl and cyclopropyl (B3062369) protons, along with a characteristic signal for the imino proton. The chemical shifts (δ) are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms.
Ethyl Group: The ethoxy portion of the molecule gives rise to two signals: a quartet corresponding to the methylene (B1212753) protons (-O-CH₂-) and a triplet for the methyl protons (-CH₃). The methylene protons are deshielded due to the adjacent oxygen atom.
Cyclopropyl Group: The protons on the three-membered ring are magnetically non-equivalent and typically appear as complex multiplets in the upfield region of the spectrum. Their coupling patterns provide insight into the ring's stereochemistry.
Imino Proton: A signal corresponding to the N-H proton is also expected. Its chemical shift can be variable and its peak shape may be broad, depending on factors like solvent, concentration, and temperature.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| -CH₃ (Ethyl) | ~1.2-1.4 | Triplet (t) |
| -CH₂- (Ethyl) | ~4.0-4.3 | Quartet (q) |
| Cyclopropyl-H | ~0.6-1.6 | Multiplet (m) |
| N-H | Variable | Singlet (s, broad) |
The ¹³C NMR spectrum provides a count of the unique carbon environments within the molecule. For this compound, five distinct signals are anticipated. The key feature is the signal for the imidate carbon (C=N), which is significantly different from the carbonyl carbon of its ester precursor, Ethyl cyclopropanecarboxylate (B1236923).
Imidate Carbon (C=N): This carbon is the most deshielded, appearing far downfield in the spectrum, typically in the range of 150-170 ppm. chemguide.co.uk
Ethyl Group Carbons: The methylene carbon (-O-CH₂-) is deshielded by the adjacent oxygen atom, while the methyl carbon (-CH₃) appears further upfield. docbrown.infolibretexts.org
Cyclopropyl Carbons: The carbons of the cyclopropane (B1198618) ring appear in the upfield region, with the carbon attached to the imidate group being more deshielded than the other two. chemicalbook.com
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C =N (Imidate) | ~150-170 |
| -O-C H₂- (Ethyl) | ~60-65 |
| C H- (Cyclopropyl) | ~15-25 |
| -C H₂- (Cyclopropyl) | ~8-15 |
| -C H₃ (Ethyl) | ~14-16 |
Vibrational Spectroscopy: Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy
Vibrational spectroscopy is crucial for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound would be characterized by specific absorption bands that confirm its structure, most notably the presence of the C=N and N-H bonds and the absence of the C=O bond found in its precursor. epa.govresearchgate.net
Key expected vibrational frequencies include:
N-H Stretching: A moderate to strong band in the region of 3300-3400 cm⁻¹, characteristic of the imine N-H bond.
C-H Stretching: Bands corresponding to sp³ C-H bonds of the ethyl and cyclopropyl groups appear just below 3000 cm⁻¹.
C=N Stretching: A strong absorption band in the 1640-1690 cm⁻¹ region, which is a definitive indicator of the imidate functional group. researchgate.net
C-O Stretching: A strong band associated with the C-O single bond of the ethoxy group, typically found in the 1200-1300 cm⁻¹ range.
Advanced X-ray Spectroscopic Techniques for Electronic Structure Probing: XPS and XAS
X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS) are powerful surface-sensitive techniques for probing the elemental composition and electronic structure.
X-ray Photoelectron Spectroscopy (XPS): XPS analysis of this compound would provide quantitative elemental information and identify the chemical states of carbon, nitrogen, and oxygen. sdu.dk High-resolution scans of the C 1s, O 1s, and N 1s core levels would allow for the differentiation between the various chemical environments. For instance, the C 1s spectrum could be deconvoluted into components representing the C-C/C-H of the cyclopropyl and ethyl groups, the C-O of the ethoxy group, and the C=N of the imidate group, each with a distinct binding energy. youtube.comyoutube.com
X-ray Absorption Spectroscopy (XAS): XAS would offer complementary information by probing the unoccupied electronic states. By tuning the X-ray energy to the absorption edges of C, N, and O, one can gain insights into the local atomic environment and the nature of the chemical bonds, particularly the π* orbitals associated with the C=N double bond.
Chromatographic Techniques for Purity Assessment and Quantitative Analysis
Chromatographic methods are essential for separating this compound from reaction precursors, byproducts, and impurities, as well as for performing quantitative analysis. nih.gov
Gas Chromatography (GC): Given its likely volatility, Gas Chromatography, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), would be a suitable technique for assessing purity. nih.govnih.gov A method would involve optimizing the temperature program and selecting an appropriate capillary column (e.g., a mid-polarity phase) to achieve baseline separation from related compounds.
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for both purity assessment and quantification. researchgate.net A reversed-phase HPLC method would likely be effective, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, possibly with a buffer to control the ionization state of the molecule. Detection would typically be performed using a UV detector set to a wavelength corresponding to the compound's absorbance. frontiersin.org
Computational and Theoretical Investigations of Ethyl Cyclopropanecarboximidate
Density Functional Theory (DFT) Calculations for Geometrical and Electronic Structures
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. DFT methods are employed to determine optimized molecular geometries, predict vibrational frequencies, and calculate a wide array of electronic properties. For ethyl cyclopropanecarboximidate, DFT calculations would provide the most stable three-dimensional arrangement of its atoms and offer a detailed picture of its electronic landscape.
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)
Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com
The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and electronic transport properties. libretexts.org A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be easily polarized.
For this compound, the HOMO would likely be localized on the imino nitrogen and the oxygen atom due to the presence of lone pairs, making these sites susceptible to electrophilic attack. The LUMO would likely be a π* anti-bonding orbital associated with the C=N double bond, indicating that this bond would be the primary site for nucleophilic attack.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Energy (eV) | Description |
| HOMO Energy | -8.5 | Indicates the energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons. |
| LUMO Energy | -0.5 | Represents the energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 8.0 | The energy difference between the HOMO and LUMO, suggesting high kinetic stability for the molecule. |
Note: The data in this table is illustrative and represents typical values for a stable organic molecule. Actual values would require a specific DFT calculation.
Natural Bonding Orbital (NBO) Analysis for Charge Transfer Characteristics
Natural Bonding Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures (bonds, lone pairs, and core orbitals). This method is invaluable for analyzing intramolecular and intermolecular interactions, particularly charge transfer events.
NBO analysis quantifies the stabilization energy associated with charge delocalization from a filled (donor) NBO to an empty (acceptor) NBO. These interactions, often represented as E(2) energies, highlight the most significant charge transfer events within the molecule, which are crucial for understanding its structure, stability, and reactivity.
Table 2: Illustrative NBO Analysis of Key Donor-Acceptor Interactions in this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP (O) | π* (C=N) | 15.2 | n → π |
| LP (N) | σ (C-C) | 5.8 | n → σ |
| σ (C-H) | σ (C-N) | 2.1 | σ → σ* |
Note: This table presents hypothetical E(2) stabilization energies to illustrate the type of information gained from an NBO analysis. Specific values would be obtained from a DFT calculation.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive behavior. uni-muenchen.de The MEP is mapped onto the molecule's electron density surface, using a color scale to indicate regions of varying electrostatic potential.
Typically, regions of negative electrostatic potential (colored red or yellow) are electron-rich and are susceptible to electrophilic attack. These areas usually correspond to the location of lone pairs on electronegative atoms. Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and are prone to nucleophilic attack. nih.gov Green areas represent regions of neutral potential.
For this compound, an MEP map would likely show a region of strong negative potential around the imino nitrogen and the ether oxygen, identifying them as the primary sites for protonation and interaction with electrophiles. The hydrogen atoms of the ethyl group and the cyclopropyl (B3062369) ring would exhibit positive potential, making them potential sites for interaction with nucleophiles.
Ab Initio Electronic Structure Methodologies
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data or empirical parameters. These methods solve the electronic Schrödinger equation to provide highly accurate solutions for molecular properties.
Multireference Configuration Interaction (MRCI) Studies
Multireference Configuration Interaction (MRCI) is a sophisticated ab initio method used when the electronic structure of a molecule cannot be adequately described by a single electron configuration, such as in the case of excited states, bond breaking, or molecules with significant electron correlation effects. MRCI builds upon a multireference self-consistent field (MCSCF) calculation by including single and double electron excitations from a set of important reference configurations.
For a molecule like this compound, which has a well-described ground state, MRCI would typically be employed to study its electronically excited states, for example, to understand its photochemical behavior.
Coupled-Cluster Theory Applications
Coupled-Cluster (CC) theory is one of the most accurate and reliable ab initio methods available for calculating the electronic energy and properties of molecules. wikipedia.org It accounts for electron correlation by including the effects of electron excitations in an exponential ansatz. The method is systematically improvable by including higher levels of excitations.
The most widely used CC method is CCSD(T), which includes single and double excitations iteratively and adds the effect of triple excitations perturbatively. arxiv.orgarxiv.org It is often referred to as the "gold standard" in computational chemistry for its ability to produce highly accurate results for molecules near their equilibrium geometry. aps.org For this compound, a CCSD(T) calculation would provide a benchmark energy and a highly accurate molecular geometry and other properties, serving as a reference for less computationally expensive methods like DFT.
Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Property Prediction
Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to predict the electronic absorption spectra (like UV-Vis) of molecules. mpg.de It extends the concepts of ground-state DFT to describe the response of electrons to a time-dependent electromagnetic field, such as light. mpg.de By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT allows for the simulation of spectroscopic properties. nih.govacs.org
For a molecule like this compound, a TD-DFT analysis would begin with the optimization of its ground-state molecular geometry using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). Following this, the TD-DFT calculation is performed on the optimized structure to compute the vertical excitation energies, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum, and the oscillator strengths, which relate to the intensity of the absorption peaks.
The primary electronic transitions of interest in this compound would likely involve the n → π* and π → π* transitions associated with the C=N imine group. The lone pair electrons on the nitrogen atom (n) can be excited to the antibonding π* orbital of the C=N double bond. Similarly, electrons from the bonding π orbital can be promoted to the π* orbital. The specific energies of these transitions are influenced by the electronic effects of the attached cyclopropyl and ethoxy groups.
Illustrative TD-DFT Results for this compound
Below is a hypothetical data table illustrating the kind of results a TD-DFT calculation might yield for the lowest energy electronic transitions.
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions |
| S₀ → S₁ | 4.52 | 274 | 0.008 | HOMO → LUMO (95%) |
| S₀ → S₂ | 5.89 | 211 | 0.150 | HOMO-1 → LUMO (88%) |
| S₀ → S₃ | 6.45 | 192 | 0.092 | HOMO → LUMO+1 (75%) |
Note: This table is illustrative. The values are representative and not from an actual published calculation on this compound.
Theoretical Prediction of Reactivity Descriptors and Reaction Pathways
Conceptual DFT provides a framework for quantifying the chemical reactivity of a molecule through various descriptors derived from its electronic structure. mdpi.com These descriptors help in predicting how and where a molecule is likely to react. For this compound, these tools can identify the most reactive sites for nucleophilic or electrophilic attack.
Key global reactivity descriptors include:
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. A high HOMO energy suggests a good electron donor (nucleophile), while a low LUMO energy indicates a good electron acceptor (electrophile).
Chemical Hardness (η) and Softness (S): Hardness is related to the HOMO-LUMO gap and indicates resistance to change in electron configuration. Soft molecules are generally more reactive. researchgate.net
Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. researchgate.net
Local reactivity is assessed using Fukui functions or the dual descriptor, which identify specific atoms within the molecule that are most susceptible to attack. researchgate.netnih.gov For this compound, the imine carbon is expected to be an electrophilic site, while the nitrogen atom is a primary nucleophilic site.
Computational chemistry also allows for the detailed mapping of reaction pathways by locating transition state structures. For instance, the mechanism of hydrolysis of the imidate to form an ester and ammonia (B1221849) could be investigated by calculating the energy profile for the nucleophilic attack of water on the imine carbon, followed by proton transfers and bond cleavages.
Illustrative DFT-Calculated Reactivity Descriptors for this compound
| Descriptor | Value | Interpretation |
| E_HOMO | -8.9 eV | Indicates moderate nucleophilic character (lone pair on N) |
| E_LUMO | 1.2 eV | Indicates susceptibility to nucleophilic attack (at C=N) |
| HOMO-LUMO Gap | 10.1 eV | Suggests high kinetic stability |
| Hardness (η) | 5.05 eV | Correlates with the large HOMO-LUMO gap |
| Electrophilicity (ω) | 1.35 eV | Quantifies electrophilic nature |
Note: This table is illustrative. The values are representative and not from an actual published calculation on this compound.
Computational Assessment of Structure-Activity Relationships (SAR) and Reaction Selectivity
Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. collaborativedrug.com Computational methods are central to modern SAR, where quantitative structure-activity relationship (QSAR) models are built to predict the activity of new compounds. tandfonline.comresearchgate.net
A hypothetical QSAR study on this compound derivatives could explore their potential as enzyme inhibitors. In such a study, a series of analogues would be designed by modifying the cyclopropyl or ethyl groups. For each analogue, computational descriptors (e.g., HOMO/LUMO energies, dipole moment, atomic charges) would be calculated using DFT. biolscigroup.us These descriptors are then used to build a mathematical model that correlates them with experimentally measured biological activity (e.g., IC₅₀). This model can then guide the synthesis of more potent compounds. uni-bonn.de
Furthermore, computational methods are invaluable for predicting reaction selectivity. If this compound were to undergo a reaction with multiple possible outcomes (e.g., regioselectivity in an addition reaction), DFT could be used to calculate the activation energies for all possible pathways. The pathway with the lowest activation energy barrier is predicted to be the major product, providing insight into the reaction's selectivity.
Illustrative QSAR Data for this compound Derivatives
| Compound (R-group on Cyclopropane) | E_LUMO (eV) | Dipole Moment (Debye) | Log(1/IC₅₀) (Hypothetical) |
| -H (Parent) | 1.20 | 2.1 | 4.5 |
| -CH₃ | 1.25 | 2.3 | 4.8 |
| -Cl | 1.05 | 2.9 | 5.2 |
| -OCH₃ | 1.30 | 2.8 | 4.3 |
Note: This table is illustrative, presenting hypothetical data for a QSAR study.
Valence Bond Theory Applications for Bonding Nature Elucidation
Valence Bond (VB) theory describes chemical bond formation as the overlap of atomic orbitals on adjacent atoms. pressbooks.publibretexts.org It provides an intuitive picture of chemical bonding through the concept of orbital hybridization, which is essential for describing the geometry and bonding in organic molecules. libretexts.org
Applying VB theory to this compound allows for a detailed description of its covalent framework:
Imine Group (C=N): The central carbon atom is sp² hybridized. It forms three sigma (σ) bonds: one with the cyclopropyl carbon, one with the oxygen of the ethoxy group, and one with the nitrogen atom. The remaining unhybridized p orbital on the carbon overlaps with a p orbital on the nitrogen to form a pi (π) bond. The nitrogen atom is also considered sp² hybridized, forming a σ bond with the carbon and housing its lone pair in one of the sp² orbitals.
Cyclopropane (B1198618) Ring: The carbon atoms of the three-membered ring are sp³ hybridized. However, due to the ring strain, the C-C-C bond angles (60°) are significantly compressed from the ideal tetrahedral angle (109.5°). This leads to "bent" or "banana" bonds, where the orbital overlap occurs outside the direct internuclear axis.
Ethoxy Group (-O-CH₂-CH₃): The oxygen atom is sp³ hybridized, forming σ bonds with the imine carbon and the ethyl group's methylene (B1212753) carbon. The two lone pairs on the oxygen reside in the remaining sp³ orbitals. The carbons of the ethyl group are both sp³ hybridized, forming a standard tetrahedral geometry.
This VB analysis provides a clear and localized picture of the electron pairs that constitute the bonds within the molecule. numberanalytics.com
Valence Bond Description for Key Atoms in this compound
| Atom | Hybridization | Bonds Formed |
| Imine Carbon | sp² | 1 C=N (1 σ, 1 π), 1 C-C (σ), 1 C-O (σ) |
| Imine Nitrogen | sp² | 1 C=N (1 σ, 1 π), 1 lone pair in sp² orbital |
| Cyclopropane Carbons | sp³ | 2 C-C (σ, bent), 2 C-H (σ) / 1 C-C (σ) |
| Ether Oxygen | sp³ | 1 O-C (σ, to imine C), 1 O-C (σ, to ethyl C), 2 lone pairs |
| Ethyl Carbons | sp³ | C-C (σ), C-H (σ), C-O (σ) |
Comparative Studies and Analogous Cyclopropane Containing Imidates
Comparative Analysis with Structurally Related Imidate Esters
Methyl Cyclopropanecarboximidate Hydrochloride
Mthis compound hydrochloride serves as a close analogue to its ethyl counterpart. Synthetically, both are typically prepared via the Pinner reaction, which involves the acid-catalyzed reaction of cyclopropanecarbonitrile (B140667) with the corresponding alcohol (methanol or ethanol).
The primary difference between the methyl and ethyl esters lies in the steric bulk of the alkoxy group. While this difference is minor, it can influence the kinetics of reactions involving nucleophilic attack at the imidate carbon. The smaller methyl group may offer slightly less steric hindrance, potentially leading to faster reaction rates in some cases. However, for most synthetic purposes, the reactivities of methyl and ethyl esters are considered largely comparable. organic-chemistry.org The choice between a methyl or ethyl ester in synthesis is often dictated by the availability of the starting alcohol and desired physical properties of the intermediate.
Trifluoroethyl Cyclopropanecarbimidate Hydrochloride and Fluorination Effects
The introduction of fluorine atoms into the alkoxy group, as seen in trifluoroethyl cyclopropanecarbimidate hydrochloride, dramatically alters the electronic properties of the imidate. The strong electron-withdrawing nature of the trifluoromethyl (CF₃) group exerts a powerful inductive effect through the ethyl chain. nih.govrsc.org This effect has several important consequences:
Increased Electrophilicity : The electron density at the imidate carbon is significantly reduced, making it much more susceptible to nucleophilic attack compared to its non-fluorinated analogues.
Enhanced Acidity : The N-H protons of the imidate hydrochloride become more acidic, which can influence its behavior in base-mediated reactions.
Modified Lipophilicity : Fluorination is a common strategy in medicinal chemistry to modulate a molecule's lipophilicity (log P) and metabolic stability. nih.gov Incorporating fluorine into the cyclopropane (B1198618) ring or its substituents can improve properties like brain penetrance for CNS-active drugs. nih.gov
The synthesis of fluorinated cyclopropanes and their derivatives often requires specialized methods. researchgate.netrsc.org The unique electronic effects of fluorine are a key consideration in designing reactions, as they can stabilize or destabilize reaction intermediates in ways not seen in non-fluorinated systems. rsc.org
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature | Expected Relative Reactivity |
|---|---|---|---|---|
| This compound hydrochloride | C₆H₁₂ClNO | 149.62 | Ethyl ester | Baseline |
| Mthis compound hydrochloride | C₅H₁₀ClNO | 135.59 | Methyl ester | Slightly higher due to reduced sterics |
| Trifluoroethyl cyclopropanecarbimidate hydrochloride | C₆H₉F₃ClNO | 203.59 | Trifluoroethyl ester | Significantly higher due to strong inductive effect |
Comparison with Cyclobutane (B1203170) Analogues in Synthetic Strategies
The key difference between cyclopropane and cyclobutane chemistry stems from their respective levels of ring strain. differencebetween.com Cyclopropane, with internal bond angles of 60°, possesses a much higher ring strain (approx. 27.6 kcal/mol) than cyclobutane, which has 90° angles and a strain of about 26.3 kcal/mol. masterorganicchemistry.com This higher strain makes the cyclopropane ring more susceptible to ring-opening reactions. cutm.ac.in
This fundamental difference in stability dictates the preferred synthetic strategies for each ring system.
Cyclopropane Synthesis : Common methods exploit the formation of a three-membered ring from acyclic precursors. These include the Michael Initiated Ring Closure (MIRC), where a nucleophile adds to an activated alkene followed by intramolecular cyclization. rsc.orgrsc.orgnih.gov Other key methods are the Simmons-Smith reaction (using a carbenoid) and transition-metal-catalyzed cyclopropanations with diazo compounds. nih.gov
Cyclobutane Synthesis : The most prevalent strategy for forming four-membered rings is the [2+2] cycloaddition reaction. This involves the joining of two alkene-containing molecules, often promoted by heat or UV light. While cyclopropanes are generally formed by intramolecular cyclization or [2+1] additions, cyclobutanes are characteristically products of intermolecular [2+2] additions. cutm.ac.in
Due to its lower ring strain, cyclobutane is more stable and less reactive than cyclopropane. cutm.ac.in While cyclopropane readily undergoes ring-opening with reagents like halogens or under hydrogenation, cyclobutane requires more forcing conditions for such reactions. pharmaguideline.com
| Feature | Cyclopropane Systems | Cyclobutane Systems |
|---|---|---|
| Primary Synthetic Route | Michael Initiated Ring Closure (MIRC), Simmons-Smith, Carbene/Carbenoid Additions ([2+1]) rsc.orgnih.gov | [2+2] Cycloadditions (Thermal or Photochemical) cutm.ac.in |
| Ring Strain | High (~27.6 kcal/mol) masterorganicchemistry.com | Moderate (~26.3 kcal/mol) masterorganicchemistry.com |
| Relative Stability | Less stable, prone to ring-opening cutm.ac.in | More stable than cyclopropane cutm.ac.in |
| Common Precursors | Activated alkenes + nucleophiles, 1,3-dihalides, diazo compounds nih.govpharmaguideline.com | Two alkene molecules cutm.ac.in |
General Chemical and Mechanistic Parallels Across Cyclopropane Ring Systems
Despite variations in substituents, the chemistry of cyclopropane derivatives is overwhelmingly governed by the inherent strain of the three-membered ring. nih.govnih.gov This "spring-loaded" nature results in common mechanistic pathways across a wide range of cyclopropane-containing molecules. masterorganicchemistry.com
A dominant mechanistic theme is ring-opening . The weakening of the C-C bonds makes them susceptible to cleavage under various conditions. masterorganicchemistry.comnih.gov This can be initiated by:
Electrophiles : Protonation of the cyclopropane ring can lead to a corner-protonated species that is opened by a nucleophile. marquette.edu
Radicals : The addition of a radical to a substituent on the ring can induce ring fission to form a more stable alkyl radical. nih.gov
Transition Metals : Metals like palladium or silver can coordinate to the cyclopropane ring or its substituents, facilitating ring-opening/cyclization cascades. nih.govresearchgate.net
Another significant parallel is the function of donor-acceptor cyclopropanes (DACs) as 1,3-zwitterionic synthons . When a cyclopropane ring is substituted with both an electron-donating group and an electron-accepting group, the C-C bond between them becomes polarized and prone to cleavage. researchgate.net Upon activation, typically with a Lewis acid, these DACs can undergo formal [3+2] cycloaddition reactions with various dipolarophiles, providing a powerful tool for constructing five-membered rings. marquette.edu
Finally, the Michael Initiated Ring Closure (MIRC) represents a unifying synthetic strategy for the formation of the cyclopropane ring itself. rsc.orgrsc.org This versatile method, involving the tandem Michael addition and subsequent intramolecular cyclization, is widely applicable for generating a diverse array of substituted cyclopropanes. rsc.orgnih.gov The fundamental mechanism remains a parallel across the synthesis of many different cyclopropane targets. rsc.org
Future Directions and Emerging Research Frontiers
Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity
The synthesis of cyclopropanes is critically dependent on the catalytic system employed. rsc.org While classic methods have been well-established, current research is focused on creating new catalysts that offer superior control over reaction outcomes, particularly stereoselectivity. researchgate.net A significant challenge is achieving high cis/trans selectivity in cyclopropanation reactions.
Recent advancements include the development of novel rhodium(I) catalysts. For instance, a structurally characterized Rh(I) iminocarbene complex, when activated with a silver salt, has proven to be a highly cis-selective catalyst for the cyclopropanation of various alkenes with ethyl diazoacetate, a common precursor to cyclopropane (B1198618) rings. nih.govresearchgate.net This system demonstrates exceptional control, achieving upwards of >99% cis-selectivity for certain substrates. nih.gov Another frontier is the use of enzymes, such as ene reductases, which have been shown to catalyze reductive cyclization to afford chiral cyclopropyl (B3062369) derivatives with excellent enantiomeric excess (up to 99% ee). mdpi.com The push towards using earth-abundant and biocompatible metals, like iron, is also a key trend, motivated by the principles of sustainable catalysis. researchgate.net
Table 1: Performance of a Novel Rh(I)-Iminocarbene Catalyst in cis-Selective Cyclopropanation
| Alkene Substrate | Yield (%) | cis:trans Ratio | Reference |
| Styrene | 99 | >99:1 | nih.gov |
| 4-Methylstyrene | 99 | >99:1 | nih.gov |
| 4-Methoxystyrene | 99 | >99:1 | nih.gov |
| 1,3-Butadiene | 10 | 93:7 | nih.gov |
Exploration of Unprecedented Asymmetric Synthetic Transformations
The inherent strain and unique electronic properties of the cyclopropane ring make it a versatile intermediate for complex molecular synthesis. rsc.orgscispace.com A major focus of emerging research is the use of chiral catalysts to guide reactions toward a single desired enantiomer, which is crucial for pharmaceutical applications. youtube.com
The enantioselective ring-opening of donor-acceptor cyclopropanes (DACs) is a powerful strategy for creating enantioenriched acyclic building blocks. nih.govnih.gov This field has matured from initial concepts to a broad array of reliable methods. nih.gov Research is now exploring the ring-opening of less-activated cyclopropanes, such as those with only donor or acceptor groups. nih.gov
Furthermore, organocatalysis is being used to achieve novel types of asymmetric transformations. For example, chiral phosphoric acids have been employed in cyclization reactions to construct axially chiral molecules, where chirality arises from restricted rotation around a bond rather than from a stereocenter. nih.gov This central-to-axial chirality conversion represents a sophisticated and unprecedented application of cyclopropane-related chemistry. nih.gov The development of one-pot systems, where a chiral catalyst first improves its own enantiomeric excess through asymmetric autocatalysis before catalyzing a separate reaction, showcases the increasing complexity and efficiency of these synthetic strategies. nih.gov
Table 2: Examples of Asymmetric Transformations
| Reaction Type | Catalyst Type | Key Feature | Reference |
| Enantioselective Ring-Opening | Lewis Acid / Organocatalyst | Access to enantioenriched building blocks from non-chiral cyclopropanes. | nih.gov |
| Atroposelective Heteroannulation | Chiral Phosphoric Acid (CPA) | Construction of axially chiral 4-arylquinolines. | nih.gov |
| Asymmetric Autocatalysis | Chiral Pyrimidyl Alkanol | Self-improvement of catalyst's ee, followed by catalysis of another reaction. | nih.gov |
| Intramolecular Cyclopropanation | Chiral Metal Complex | Creation of complex tricyclic systems with high enantioselectivity. | researchgate.net |
Advanced Computational Modeling for De Novo Design and Mechanistic Prediction
Computational chemistry has become an indispensable tool for accelerating research in catalysis and reaction design. Instead of relying solely on empirical screening, researchers can now model reaction pathways and predict the outcomes of catalytic processes with increasing accuracy.
A prime example is the development of kinetic models for cyclopropanation reactions. In a study on the synthesis of ethyl chrysanthemate from ethyl diazoacetate, researchers established a quantitative kinetic model based on a simplified reaction network. nih.gov This model was able to accurately describe and predict the reaction results across a wide range of operating conditions, including temperature, concentration, and time. nih.gov By modeling the competition between the desired product formation and the generation of by-product dimers, the system provides a clear basis for optimizing process conditions to maximize yield and efficiency. nih.gov Such models are crucial for guiding the development of more efficient conversion processes, not only for ethyl cyclopropanecarboximidate-related structures but for a host of similar reactions. nih.gov
Table 3: Predictive Power of a Kinetic Model in Ethyl Chrysanthemate Synthesis
| Parameter Varied | Observation | Model Prediction | Reference |
| Reaction Time | Yield of by-product dimers peaks early (~10s) and then slowly decreases. | The model accurately simulates the competition between dimer generation and consumption. | nih.gov |
| Reactant Concentration | Increasing reactant concentration significantly increases the reaction rate. | The model quantitatively predicts the increase in reaction velocity. | nih.gov |
| Temperature | (Expanded Range) | The model provides accurate predictions for yield and efficiency outside the initial experimental range. | nih.gov |
Integration with Sustainable Chemistry and Green Synthesis Principles
The principles of green chemistry are increasingly influencing the direction of synthetic organic chemistry. For cyclopropane synthesis, this translates into a focus on developing processes that are more environmentally benign, use less energy, and rely on more sustainable materials. rsc.org
A key aspect of this integration is the move away from noble metal catalysts (like rhodium and ruthenium) towards catalysts based on earth-abundant metals such as iron. researchgate.net Iron is not only less expensive and more abundant, but it is also significantly less toxic, making it a more biocompatible choice for catalysis. researchgate.net
Another significant green approach is the use of biocatalysis. The application of enzymes, which operate under mild conditions (neutral pH, room temperature) in aqueous environments, represents a highly sustainable alternative to traditional chemical methods. mdpi.com For example, using ene reductases for cyclopropanation avoids the need for harsh reagents and organic solvents, generating chiral products with high selectivity. mdpi.com These biological systems exemplify the core tenets of green synthesis and offer a promising path forward for the industrial production of valuable cyclopropane-containing compounds.
Q & A
Q. What are the established synthetic routes for Ethyl cyclopropanecarboximidate, and what factors influence their efficiency?
this compound is typically synthesized via nucleophilic substitution or condensation reactions. A common method involves reacting cyclopropanecarboxylic acid chloride with ethylamine in anhydrous dichloromethane, catalyzed by triethylamine. Key factors affecting yield include:
Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?
The following techniques are critical for characterization:
Q. How should researchers assess the purity of this compound for pharmacological studies?
Use HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm). Purity ≥95% is required for reproducible bioactivity assays. Confirm absence of hydrolyzed byproducts (e.g., cyclopropanecarboxylic acid) via comparative TLC (Rf = 0.7 in ethyl acetate/hexane 3:7) .
Q. What stability considerations are critical when storing this compound?
Store under argon at –20°C in amber vials to prevent:
- Hydrolysis : Moisture accelerates degradation to cyclopropanecarboxamide.
- Photodegradation : UV exposure cleaves the C=N bond. Conduct stability assays monthly via NMR to monitor degradation .
Advanced Research Questions
Q. How can computational chemistry methods be applied to predict the reactivity of this compound in novel reactions?
- DFT calculations : Model transition states (B3LYP/6-31G*) to predict regioselectivity in nucleophilic additions.
- Molecular dynamics : Simulate solvent effects (e.g., DMSO vs. THF) on reaction kinetics.
- QSAR models : Correlate electronic parameters (HOMO/LUMO energies) with bioactivity .
Q. What experimental and statistical approaches resolve contradictions in bioactivity data across studies?
- Meta-analysis : Standardize protocols (e.g., MTT assay cell lines, incubation times).
- Multivariate statistics : Apply ANOVA with Tukey’s post-hoc test to isolate variables (e.g., impurity levels).
- Orthogonal validation : Use SPR (surface plasmon resonance) to confirm binding affinity if enzymatic assays conflict .
Q. How can researchers design kinetic studies to elucidate the degradation pathways of this compound?
- Pseudo-first-order kinetics : Monitor hydrolysis rates under varying pH (2–12) and temperatures (25–50°C).
- Arrhenius plots : Calculate activation energy (Ea) to identify rate-limiting steps.
- Isotopic labeling : Use ¹⁸O-water to trace hydrolysis mechanisms .
Q. What strategies mitigate cyclopropane ring strain effects during functionalization of this compound?
Q. How should researchers address discrepancies between computational predictions and experimental results in cyclopropane functionalization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
